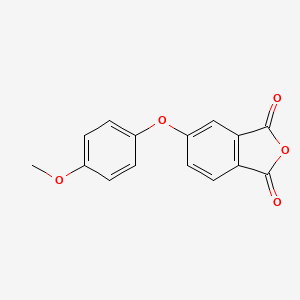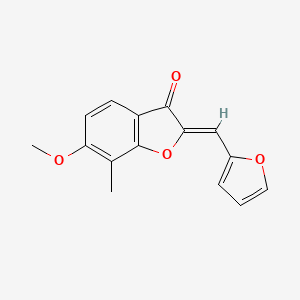![molecular formula C23H25N5O4S3 B2954955 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 392294-79-0](/img/structure/B2954955.png)
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H25N5O4S3 and its molecular weight is 531.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Carbonic Anhydrase Isozymes
A class of sulfonamide derivatives, including compounds with thiadiazole moieties, has been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water. The studied sulfonamides were found to be active against hCA I and II, demonstrating potential applications in understanding enzyme function and drug development (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Herbicidal Activities
Research into the design, synthesis, and structure-activity relationships of compounds including sulfonylurea and triazolopyrimidinesulfonamide derivatives has led to the identification of novel compounds with herbicidal activities. This work involves the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide derivatives, showcasing the versatility of thiadiazole sulfonamides in agricultural applications (Ren et al., 2000).
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which include thiadiazole structures, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds have shown potential in attenuating the growth of cancer cells in vitro and in vivo, indicating their significance in cancer research and therapy development (Shukla et al., 2012).
Antiproliferative Agents
Novel sulfonamide derivatives bearing thiadiazole as well as other heterocyclic moieties have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Some of these compounds demonstrated higher activity compared to conventional drugs, suggesting their potential as antiproliferative agents in cancer treatment (Bashandy et al., 2014).
Antibacterial Agents
Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have led to the development of compounds with significant antibacterial activity. These compounds have been tested against various bacterial strains, showing high activities and indicating their potential application as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-15-6-5-7-19(16(15)2)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-8-10-18(11-9-17)35(31,32)28-12-3-4-13-28/h5-11H,3-4,12-14H2,1-2H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCTTKDDDDSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)
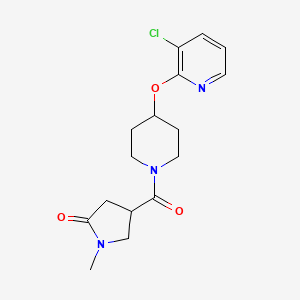
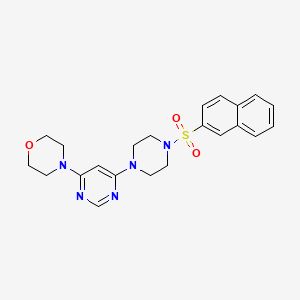
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2954879.png)
![N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2954881.png)

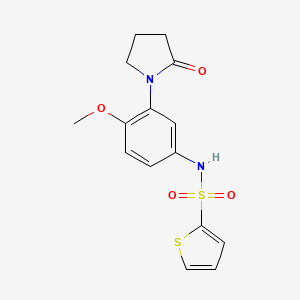
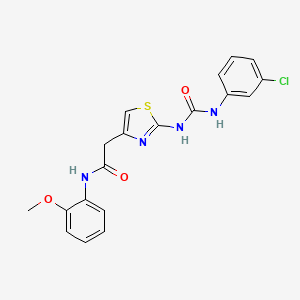

![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)
